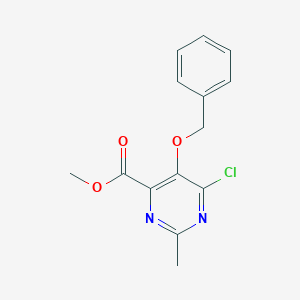

Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes This particular compound is characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a methyl ester group attached to the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate typically involves multiple steps:

Formation of the Pyrimidine Ring: The initial step often involves the condensation of appropriate precursors such as β-ketoesters and amidines under acidic or basic conditions to form the pyrimidine ring.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, a hydroxyl group on the pyrimidine ring can be substituted with a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for monitoring and controlling reaction parameters can ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has indicated that pyrimidine derivatives, including methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate, exhibit promising antitumor properties. Studies have shown that modifications in the pyrimidine structure can lead to significant cytotoxic effects against various tumor cell lines. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .

Antiviral Properties

Compounds within the pyrimidine class have been investigated for their antiviral activities, particularly against viruses such as hepatitis C. The structural modifications in this compound may enhance its efficacy as an antiviral agent by targeting specific viral enzymes or proteins .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrimidine derivatives have shown inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies indicate that certain derivatives demonstrate significant COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Antitumor Activity Assessment :

- Antiviral Efficacy :

- Inflammation Studies :

Mecanismo De Acción

The mechanism of action of Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The benzyloxy and chlorine groups can enhance its binding affinity to target molecules, while the methyl ester group can influence its solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-(benzyloxy)-2-methylpyrimidine-4-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

Methyl 5-(benzyloxy)-6-chloro-2-ethylpyrimidine-4-carboxylate: Has an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.

Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxamide: Contains a carboxamide group instead of a carboxylate, which can significantly change its reactivity and interactions with biological targets.

Uniqueness

Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the benzyloxy group, chlorine atom, and methyl ester group makes it a versatile compound for various applications in research and industry.

Actividad Biológica

Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate (CAS: 2098115-11-6) is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and insights into its mechanisms of action.

- Molecular Formula : C14H13ClN2O3

- Molecular Weight : 292.72 g/mol

- IUPAC Name : this compound

The biological activity of this compound has been primarily studied in the context of its antitubercular properties. Research indicates that the compound acts as an inhibitor of Mycobacterium tuberculosis thymidine monophosphate kinase (MtbTMPK), a critical enzyme for the survival and replication of the bacteria. The inhibition of this enzyme leads to a decrease in bacterial growth and viability.

Antimycobacterial Activity

A study published in the Journal of Medicinal Chemistry assessed various pyrimidine derivatives for their ability to inhibit MtbTMPK. The results indicated that this compound exhibited promising inhibitory activity against this target, with an IC50 value indicating effective concentration levels for inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the pyrimidine ring. Modifications to the benzyloxy group and the chlorine atom at position 6 were shown to significantly affect the compound's potency. For instance, compounds with electron-withdrawing groups on the phenyl ring showed improved activity compared to those with electron-donating groups .

Case Studies

- Inhibition Potency : In a comparative analysis, this compound was found to have an IC50 value of approximately 11 µM against MtbTMPK, demonstrating its potential as a lead compound for further development .

- Cytotoxicity Assessment : While evaluating its antimycobacterial activity, researchers also assessed cytotoxicity against human fibroblast cell lines (MRC-5). The selectivity index was calculated to understand the therapeutic window, revealing that while effective against Mtb, the compound also exhibited moderate cytotoxic effects .

Table 1: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MtbTMPK | 11 | Moderate |

| Other Pyrimidine Derivatives | MtbTMPK | Varies | Varies |

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Electron-donating groups | Decreased potency |

| Variations in benzyloxy substituent | Significant impact on enzyme binding affinity |

Propiedades

IUPAC Name |

methyl 6-chloro-2-methyl-5-phenylmethoxypyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c1-9-16-11(14(18)19-2)12(13(15)17-9)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJONUFDOWVXRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.